molecular formula C10H12N2O B1621352 1-(4-Methylphenyl)pyrazolidin-3-one CAS No. 3352-86-1

1-(4-Methylphenyl)pyrazolidin-3-one

Numéro de catalogue B1621352
Numéro CAS: 3352-86-1
Poids moléculaire: 176.21 g/mol
Clé InChI: SVJPLZNMCJQWPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be 183–185°C .
  • InChI Code : The InChI code for 1-(4-Methylphenyl)pyrazolidin-3-one is 1S/C11H14N2O/c1-9-2-4-10(5-3-9)8-13-7-6-11(14)12-13/h2-5H,6-8H2,1H3,(H,12,14) .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Potential

1-(4-Methylphenyl)pyrazolidin-3-one derivatives have been explored for their pharmaceutical potentials. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their biological activities and showed significant potential, especially against human tumor cell lines and HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Green Chemistry Synthesis Methods

The synthesis of this compound derivatives is an area of interest in green chemistry. Zhang et al. (2018) demonstrated a solvent-free method for synthesizing 1-(4-chlorophenyl)pyrazolidin-3-one using a ball mill, showcasing an environmentally friendly approach to chemical synthesis (Zhang et al., 2018).

Computational Evaluation and Reactivity

Thomas et al. (2018) conducted a comprehensive computational evaluation of the reactivity and pharmaceutical potential of pyrazole derivatives. They employed density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking to analyze reactive properties and potential inhibitory activities against specific enzymes (Thomas et al., 2018).

Corrosion Inhibition and Antimicrobial Applications

Compounds derived from this compound have been investigated for their corrosion inhibition and antimicrobial properties. Sayed et al. (2018) synthesized pyrazole and pyrazolone derivatives and evaluated their efficiency as corrosion inhibitors. They also exhibited higher antibacterial activities compared to conventional bactericides (Sayed et al., 2018).

Antitubercular Activity

Investigations into the antitubercular activity of this compound derivatives have been conducted. Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione for their antitubercular properties, identifying potent compounds against Mycobacterium tuberculosis (Samala et al., 2014).

Antihyperglycemic Agents

The application of this compound derivatives in treating diabetes has been explored. Kees et al. (1996) reported on the synthesis and antidiabetic characterization of such derivatives, demonstrating significant antihyperglycemic effects in diabetic mice models (Kees et al., 1996).

Novel Drug Discovery

The role of pyrazole derivatives in novel drug discovery, particularly in the context of anti-inflammatory and anticancer properties, has been researched. Thangarasu et al. (2019) synthesized novel pyrazole derivatives and validated their drug efficacy through in silico, in vitro, and cytotoxicity studies. These compounds showed promising anti-inflammatory properties and COX-2 inhibition (Thangarasu et al., 2019).

Safety and Hazards

  • Precautionary Measures : Handling precautions include avoiding skin and eye contact, proper ventilation, and using personal protective equipment (PPE) .

Propriétés

IUPAC Name

1-(4-methylphenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJPLZNMCJQWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365591
Record name 1-(4-methylphenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3352-86-1
Record name 1-(4-methylphenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of p-tolylhydrazine hydrochloride are dissolved in 100 ml of anhydrous CH2Cl2. The solution is cooled to 0° C. and 19 ml of DBU and then 6.5 mg of 3-bromopropionyl chloride are added. The mixture is stirred at ambient temperature for one hour. The reaction medium is poured onto water, extraction is carried out with CH2Cl2 and then purification is carried out by chromatography on a silica column eluted with an AcOEt/petroleum ether (v/v; 50/50) mixture. 1.3 g of crystals are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)pyrazolidin-3-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)pyrazolidin-3-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)pyrazolidin-3-one
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)pyrazolidin-3-one
Reactant of Route 5
1-(4-Methylphenyl)pyrazolidin-3-one
Reactant of Route 6
1-(4-Methylphenyl)pyrazolidin-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.